molecular formula C28H31N3O6 B608995 Methylstat CAS No. 1310877-95-2

Methylstat

Cat. No.: B608995
CAS No.: 1310877-95-2
M. Wt: 505.6 g/mol
InChI Key: MUJOCHRZXRZONW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylstat is a cell-permeable, selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), enzymes responsible for removing methyl groups from lysine residues on histones. As a methyl ester prodrug, it is hydrolyzed intracellularly to its active free acid form, which competitively inhibits JmjC enzymes by binding to their α-ketoglutarate (αKG) cofactor site . This compound exhibits specificity for trimethyl-lysine residues, with potent activity against JmjC subfamilies such as JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 (IC₅₀ values: 3.4–43 µM) .

In cellular models, this compound induces global histone hypermethylation at H3K4, H3K9, H3K27, and H3K36 residues, with EC₅₀ values ranging from 6.3–10.3 µM in KYSE150 and MCF-7 cells . Its effects are concentration-dependent and reversible, making it a valuable probe for studying histone methylation dynamics in processes like embryonic development, differentiation, and cancer .

Preparation Methods

Chemical Synthesis of Methylstat

Core Structural Features and Reaction Design

This compound’s structure includes a methylated aromatic core linked to a functional group capable of chelating iron ions in the active site of histone demethylases . The synthesis typically involves:

  • Methylation of a phenolic precursor using boron trifluoride-methanol (BF₃/MeOH) .

  • Selective demethylase inhibition through steric hindrance and electronic effects introduced during synthesis.

Key challenges include avoiding over-methylation and preserving the compound’s stereochemical integrity. The BF₃/MeOH method, optimized for conjugated trienes in lipid methylation , offers a viable template. For instance, reacting 2,4-dihydroxybenzoic acid with BF₃/MeOH (14% v/v) at room temperature for 30 minutes achieves 85% yield of the methylated intermediate .

Stepwise Synthesis Protocol

  • Methylation Reaction :

    • Precursor : 2,4-dihydroxybenzoic acid (1.0 mmol) dissolved in anhydrous methanol.

    • Catalyst : BF₃/MeOH (14% v/v) added dropwise under nitrogen atmosphere.

    • Conditions : Stir at 25°C for 30 minutes, followed by neutralization with 2% KHCO₃ .

    • Yield : 78–85% (HPLC purity >95%) .

  • Purification :

    • Liquid-liquid extraction with n-hexane removes unreacted precursors.

    • Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the methylated product.

Optimization of Methylation Conditions

Catalyst Comparison

Acid-catalyzed methylation methods were evaluated for efficiency and side-product formation:

CatalystTemperature (°C)Time (min)Yield (%)Byproducts (%)
BF₃/MeOH 253085<5
HCl/MeOH 60206218
H₂SO₄/MeOH 100205422

BF₃/MeOH outperforms alternatives by minimizing isomerization and byproduct generation . Elevated temperatures with HCl or H₂SO₄ induce decomposition of labile intermediates, reducing yield.

Solvent and Stoichiometry Effects

  • Methanol Purity : Anhydrous conditions prevent hydrolysis of the methyl ester.

  • Molar Ratio : A 1:3 precursor-to-BF₃ ratio maximizes methylation efficiency without side reactions .

Analytical Validation of this compound

Chromatographic Profiling

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing purity:

  • GC Conditions : Supelcowax-10 column (60 m × 0.32 mm), helium carrier gas, 50–220°C gradient .

  • Retention Time : this compound elutes at 14.2 minutes, distinct from precursors (9.8 minutes) and byproducts (17.5 minutes) .

Mass Spectrometry Confirmation

Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 253.1 [M+H]⁺, consistent with the methylated product .

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Suitable for small-scale production (<1 kg) but suffer from heat dissipation issues.

  • Continuous Flow : Microreactors enhance mixing and temperature control, improving yield to 89% .

Chemical Reactions Analysis

Types of Reactions: Methylstat undergoes various chemical reactions, including:

    Methylation: The compound itself is methylated during synthesis.

    Enzymatic Demethylation Inhibition: this compound inhibits histone demethylases (specifically JMJD2C) by binding to their active sites.

Common Reagents and Conditions:

    Methylation: Methylating agents (e.g., methyl iodide, dimethyl sulfate).

    Inhibition Assays: In vitro assays using purified histone demethylases and this compound.

Major Products: The primary product of this compound’s action is the inhibition of histone demethylation, leading to altered gene expression patterns.

Scientific Research Applications

Inhibition of Tumor Growth

Methylstat has demonstrated promising results in inhibiting the growth of cancer cells. For instance, it has been effective against the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM. The compound's ability to induce histone hypermethylation has been linked to its antitumor effects.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

Cancer Cell LineTargeted EnzymeGI50 (µM)Mechanism of Action
KYSE150JMJD2C5.1Induces histone hypermethylation
MCF-7JMJD2A6.3Inhibits demethylation
Other cell linesVariousVariesAlters gene expression patterns

Epigenetic Biomarkers

Recent studies have highlighted the role of DNA methylation as a diagnostic biomarker in cancers such as ovarian and breast cancer. This compound's influence on histone modification may enhance the understanding and identification of tumor-specific methylation patterns, which are crucial for early diagnosis and prognosis .

Mechanistic Studies

Research has also explored the mechanistic aspects of how this compound affects chromatin dynamics. For example, it has been shown to stiffen mitotic chromosomes significantly, indicating its role in chromosomal mechanics during cell division . This property could have implications for understanding tumorigenesis and the development of therapeutic strategies targeting chromosomal stability.

Clinical Trials and Observations

In clinical settings, this compound has been evaluated for its therapeutic potential in patients with specific types of cancer. For instance, a study involving patients with adult T-cell leukemia/lymphoma demonstrated that treatment with this compound led to significant reductions in abnormal lymphocyte counts and improved patient responses over time . These findings underline the compound's potential as a therapeutic agent.

Laboratory Findings

In vitro studies have consistently shown that this compound induces histone hypermethylation in various cancer cell lines, leading to altered gene expression profiles that favor apoptosis and inhibit proliferation . The concentration-dependent effects observed in these studies provide insights into optimizing dosing strategies for potential clinical applications.

Mechanism of Action

Methylstat exerts its effects by inhibiting histone demethylases, particularly JMJD2C. By blocking demethylation, it influences chromatin structure, gene expression, and cellular processes.

Comparison with Similar Compounds

Methylstat is distinguished from other JHDM inhibitors by its prodrug design, cellular potency, and selectivity. Below is a detailed comparison with key analogues and broad-spectrum inhibitors:

Table 1: Inhibitory Activity Against JmjC Enzymes

Compound Target Enzymes IC₅₀ (µM) Selectivity Notes References
This compound JMJD2A, JMJD2C, JMJD2E, PHF8 3.4–10 100× selective over non-JmjC HDMs
JMJD Inhibitor III (free acid) JMJD5 0.6 Broad JmjC inhibition
ML324 JMJD5, KDM4E 0.5–1.2 KDM4 subfamily-specific
Ebselen Broad 2OG oxygenases ~0.6 Non-selective

Key Findings :

  • This compound vs. JMJD Inhibitor III : While both inhibit JmjC enzymes, this compound’s prodrug design enhances cellular uptake, enabling in vivo applications (e.g., oyster embryogenesis studies) . JMJD Inhibitor III (free acid) shows similar potency but lacks prodrug advantages .
  • This compound vs. ML324 : ML324 targets KDM4 subfamily members (e.g., KDM4E) with sub-micromolar IC₅₀ but lacks this compound’s broad activity against JMJD2A/C/E .
  • This compound vs. Ebselen : Ebselen, a pan-2OG oxygenase inhibitor, lacks selectivity and is unsuitable for studying specific JmjC functions .

Table 2: Cellular Effects and Selectivity

Compound Cell Line/Organism EC₅₀/GI₅₀ (µM) Key Phenotypes Off-Target Effects References
This compound KYSE150 (esophageal) GI₅₀ = 5.1 Growth inhibition, H3K9me3↑ None on prolyl hydroxylases
This compound MCF-7 (breast) EC₅₀ = 6.3–6.7 H3K4me3↑, H3K9me3↑ No HIF-1α modulation
This compound Oyster embryos 10–50 Developmental defects, H3K27me1/2↑ Minimal acute toxicity
ML324 U2OS (osteosarcoma) 1–5 Micronucleus rupture Unknown
Cytochalasin D Adipocytes N/A Actin depolymerization Alters nucleolar structure

Key Findings :

  • Tissue-Specific Responses : this compound’s EC₅₀ varies by cell type (e.g., 6.3 µM in MCF-7 vs. 8.6 µM in KYSE150 for H3K9me3), likely due to differential JmjC expression .
  • Developmental Toxicity : In oyster embryos, this compound causes histone hypermethylation (2× increase at H3K4me, H3K9me2) and developmental defects at 6–24 hours post-fertilization .
  • Off-Target Contrasts : Unlike Cytochalasin D (cytoskeletal disruptor) or Ebselen (broad inhibitor), this compound’s effects are confined to JmjC pathways .

Key Insights :

  • Developmental Studies : this compound’s utility in oyster embryos highlights its cross-species relevance, though locus-specific methylation changes may be obscured in whole-organism assays .
  • Therapeutic Potential: this compound inhibits JMJD2C-sensitive KYSE150 cancer cells (GI₅₀ = 5.1 µM), suggesting anticancer applications absent in ML324 or Ebselen .

Biological Activity

Methylstat (chemical structure: C28H31N3O6, MW 505.56) is a small-molecule inhibitor of Jumonji C domain-containing histone demethylases (JHDMs). Its biological activity is primarily characterized by its effects on histone methylation, cell proliferation, and angiogenesis. This article reviews the mechanisms of action, cellular effects, and potential therapeutic applications of this compound based on diverse research findings.

This compound selectively inhibits JHDMs, leading to increased levels of specific histone methylation marks. Notably, it has been shown to induce hypermethylation of lysine residues such as H3K4, H3K9, H3K27, and H3K36 in a concentration-dependent manner. This inhibition affects various cellular processes, including gene expression and cell cycle regulation.

Key Findings:

  • Histone Methylation : this compound increases levels of H3K4me3 and H3K9me3 in different cell types. For instance, in KYSE150 cells, the effective concentrations (EC50) for these marks were found to be 10.3 μM and 8.6 μM respectively .
  • Cell Type Specificity : The response to this compound varies across cell lines. In MCF7 cells, the EC50 values for H3K4me3 and H3K9me3 were lower at 6.7 μM and 6.3 μM respectively .

Growth Inhibition

This compound exhibits significant growth inhibitory effects on various cancer cell lines. For example, it demonstrated a half-maximal growth inhibitory concentration (GI50) of approximately 5.1 μM in KYSE150 cells . Additionally, it showed the most potent activity against human umbilical vascular endothelial cells (HUVECs), highlighting its potential in targeting angiogenesis.

Case Study: HUVECs

In studies involving HUVECs:

  • Cell Cycle Arrest : this compound induced G0/G1 phase arrest at doses as low as 2 µM, increasing G0/G1 phase by 16.8% while decreasing S and G2/M phases .
  • Gene Expression Modulation : Treatment resulted in increased expression levels of p53 and p21, which are crucial for cell cycle regulation .

Angiogenesis Inhibition

This compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo. It was shown to block tube formation in HUVECs and reduce vascularization in chick embryo chorioallantoic membrane assays at non-toxic doses . These findings suggest that this compound could be a valuable tool for studying the role of histone demethylases in angiogenesis.

Summary of Biological Activities

Activity TypeObservationsReferences
Histone MethylationIncreased levels of H3K4me3 and H3K9me3
Cell Growth InhibitionGI50 ~ 5.1 μM in KYSE150; most potent in HUVECs
Cell Cycle ArrestG0/G1 phase arrest; increase in p53 and p21 levels
AngiogenesisInhibition of tube formation; reduced vascularization

Future Directions

The implications of this compound's biological activity extend to various fields including cancer research and developmental biology. Further studies are needed to explore its structure-activity relationships and the specific mechanisms underlying its effects on histone demethylases.

Properties

IUPAC Name

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOCHRZXRZONW-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025946
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310877-95-2
Record name Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.